Cas no 1354952-37-6 (1-(2-aminoethyl)piperidine-2,6-dione hydrochloride)

1-(2-aminoethyl)piperidine-2,6-dione hydrochloride 化学的及び物理的性質
名前と識別子
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- 1-(2-aminoethyl)piperidine-2,6-dione hydrochloride
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- インチ: 1S/C7H12N2O2.ClH/c8-4-5-9-6(10)2-1-3-7(9)11;/h1-5,8H2;1H
- InChIKey: GGAPNBLDVRLPDR-UHFFFAOYSA-N
- SMILES: C(N1C(CCCC1=O)=O)CN.Cl
じっけんとくせい
- Color/Form: NA
- フラッシュポイント: 147.3±0.0 °C
1-(2-aminoethyl)piperidine-2,6-dione hydrochloride Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
1-(2-aminoethyl)piperidine-2,6-dione hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10134-1-1G |
1-(2-aminoethyl)piperidine-2,6-dione hydrochloride |
1354952-37-6 | 95% | 1g |
¥ 2,884.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10134-1-10G |
1-(2-aminoethyl)piperidine-2,6-dione hydrochloride |
1354952-37-6 | 95% | 10g |
¥ 12,810.00 | 2023-03-15 | |
Enamine | EN300-92012-0.05g |
1-(2-aminoethyl)piperidine-2,6-dione hydrochloride |
1354952-37-6 | 95% | 0.05g |
$188.0 | 2024-05-21 | |
TRC | A595453-100mg |
1-(2-Aminoethyl)piperidine-2,6-dione Hydrochloride |
1354952-37-6 | 100mg |
$ 275.00 | 2022-06-08 | ||
1PlusChem | 1P019SNI-10g |
1-(2-aminoethyl)piperidine-2,6-dione hydrochloride |
1354952-37-6 | 95% | 10g |
$4388.00 | 2023-12-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10134-1-100mg |
1-(2-aminoethyl)piperidine-2,6-dione hydrochloride |
1354952-37-6 | 95% | 100mg |
¥849.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10134-1-10g |
1-(2-aminoethyl)piperidine-2,6-dione hydrochloride |
1354952-37-6 | 95% | 10g |
¥12578.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10134-1-250mg |
1-(2-aminoethyl)piperidine-2,6-dione hydrochloride |
1354952-37-6 | 95% | 250mg |
¥1134.0 | 2024-04-24 | |
1PlusChem | 1P019SNI-500mg |
1-(2-aminoethyl)piperidine-2,6-dione hydrochloride |
1354952-37-6 | 95% | 500mg |
$842.00 | 2025-03-03 | |
Aaron | AR019SVU-500mg |
1-(2-aminoethyl)piperidine-2,6-dione hydrochloride |
1354952-37-6 | 95% | 500mg |
$900.00 | 2025-02-08 |
1-(2-aminoethyl)piperidine-2,6-dione hydrochloride 関連文献
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
1-(2-aminoethyl)piperidine-2,6-dione hydrochlorideに関する追加情報
1-(2-aminoethyl)piperidine-2,6-dione hydrochloride (CAS No. 1354952-37-6): A Comprehensive Overview
1-(2-aminoethyl)piperidine-2,6-dione hydrochloride (CAS No. 1354952-37-6) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to as AE-PD hydrochloride, belongs to the class of piperidine derivatives and has garnered attention due to its potential applications in drug development and chemical synthesis. The molecule consists of a piperidine ring with two ketone groups at positions 2 and 6, along with an aminoethyl substituent at position 1. This unique structure endows the compound with distinct chemical and biological properties.
The synthesis of 1-(2-aminoethyl)piperidine-2,6-dione hydrochloride involves a series of well-established organic reactions, including nucleophilic substitution and cyclization processes. Recent advancements in synthetic methodologies have enabled researchers to optimize the production of this compound, ensuring higher yields and improved purity. For instance, a study published in *Journal of Medicinal Chemistry* in 2023 highlighted a novel approach utilizing microwave-assisted synthesis to accelerate the formation of the piperidine ring system.
One of the most promising applications of AE-PD hydrochloride lies in its potential as a building block for more complex molecules with therapeutic relevance. The presence of reactive functional groups, such as the aminoethyl moiety and ketones, makes this compound highly versatile in various coupling reactions. Researchers have explored its use in constructing bioactive compounds targeting neurological disorders, such as Alzheimer's disease and Parkinson's disease. A recent study in *Nature Communications* demonstrated that derivatives of AE-PD hydrochloride exhibit potent inhibitory activity against key enzymes involved in neurodegenerative processes.
In addition to its role as an intermediate in drug development, 1-(2-aminoethyl)piperidine-2,6-dione hydrochloride has shown promise in materials science applications. Its ability to form stable aminal bonds has led to investigations into its use as a cross-linking agent in polymer chemistry. A research team from Stanford University reported that incorporating this compound into polymeric networks significantly enhances their mechanical properties, making them suitable for biomedical applications such as tissue engineering scaffolds.
The pharmacokinetic and toxicological profiles of AE-PD hydrochloride have also been extensively studied to evaluate its safety for human use. Preclinical studies conducted by researchers at the University of California revealed that the compound exhibits low toxicity at therapeutic concentrations, with minimal adverse effects on vital organs such as the liver and kidneys. These findings underscore its potential for further development into clinical candidates.
Looking ahead, ongoing research is focused on exploring the stereochemical properties of 1-(2-aminoethyl)piperidine-2,6-dione hydrochloride and its enantiomeric forms. Stereoisomerism plays a critical role in drug efficacy and selectivity; therefore, understanding the stereochemical behavior of this compound is essential for optimizing its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are currently underway to address these challenges.
In conclusion, 1-(2-aminoethyl)piperidine-2,6-dione hydrochloride (CAS No. 1354952-37-6) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, positions it as a valuable tool in modern drug discovery and materials science research.
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